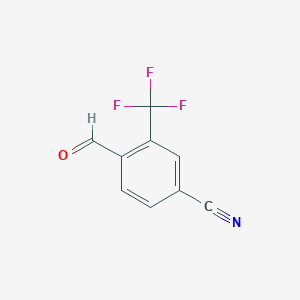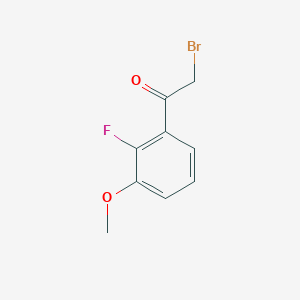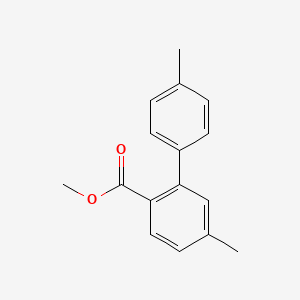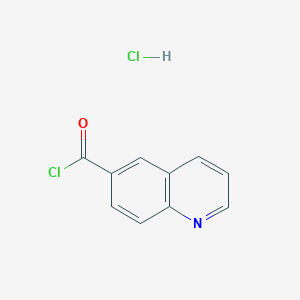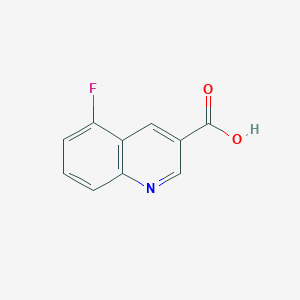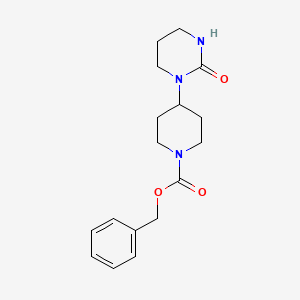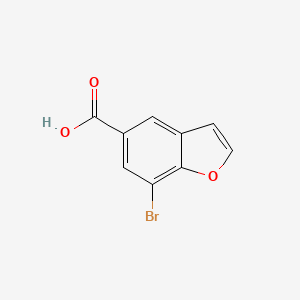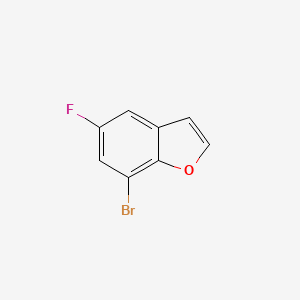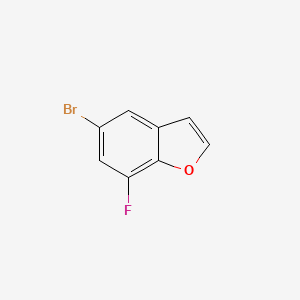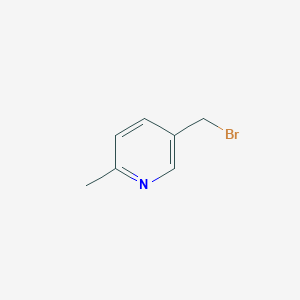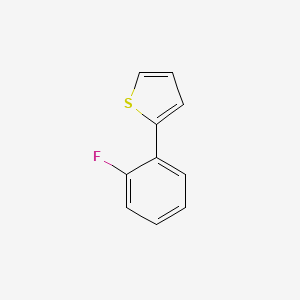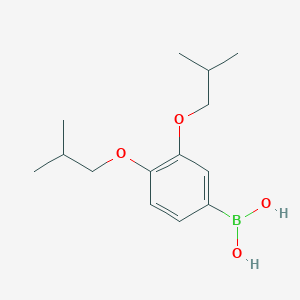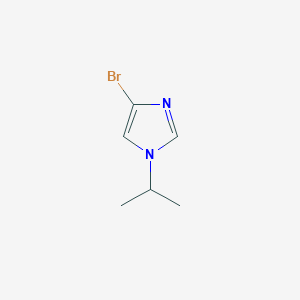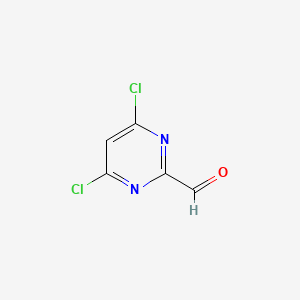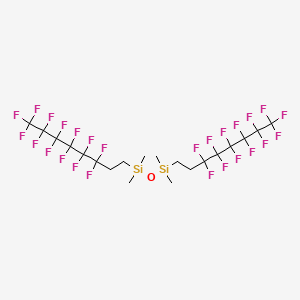
1,1,3,3-Tetramethyl-1,3-bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)disiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3-Tetramethyldisiloxane is a type of siloxane derivative and can be used as a monomer for the preparation of silicone polymers or silicone resins . It is used as an intermediate for preparing other organosilicon compounds . It is also used in non-aqueous polymer preparation as well as a laboratory reagent .
Synthesis Analysis
1,1,3,3-Tetramethyldisiloxane can be synthesized from 1,1,3,3-Tetramethyldisiloxane and 1.1 equiv of allyl glycidyl ether (calculated to each Si-H group) were placed into the reaction vessel and heated up to 90 °C .Molecular Structure Analysis
The molecular formula of 1,1,3,3-Tetramethyldisiloxane is C4H14OSi2 . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
1,1,3,3-Tetramethyldisiloxane is an inexpensive, nontoxic, and mild reducing agent. It is an attractive hydride source for hydrosilylation reactions, dehydrogenative silylations, and polymer production due to its electrophilic nature .Physical And Chemical Properties Analysis
1,1,3,3-Tetramethyldisiloxane is a liquid with a refractive index of 1.370 (lit.) . It has a boiling point of 70-71 °C (lit.) and a density of 0.76 g/mL at 25 °C (lit.) .Scientific Research Applications
- Chemical Properties : It is a colorless or yellowish transparent liquid . It has a molecular weight of 134.32 and a molecular formula of C4H14OSi2 .
- Uses : It is used as a monomer in the production of silicone polymers or silicone resins . It is also used as a precursor to prepare other organosilicon compounds . It is utilized in non-aqueous polymer preparation as well as a laboratory reagent .
- Synthesis : Due to containing reactive Si-H groups in the molecular structure, it can be used in the synthesis of copolymer macromolecule by hydrosilylation . The synthesis of copolymer macromolecule can be made into a series of reactive silicone oil .
Organic Synthesis
In organic synthesis, it finds an application as an effective reducing agent in platinum-catalyzed reduction of carboxamides to amines . It can also enable a direct bromination of carboxylic acids in the presence of indium bromide (InBr3) as catalyst .
Hydrosilylation Reactions
Due to its electrophilic nature, it is an attractive hydride source for hydrosilylation reactions . This involves the addition of Si-H across a multiple bond such as a carbon-carbon double bond .
Dehydrogenative Silylations
It is used in dehydrogenative silylations . This is a process where a silicon-hydrogen bond is formed by the removal of hydrogen .
Polymer Production
It is used in the production of polymers . The reactive Si-H groups in its molecular structure can be used in the synthesis of copolymer macromolecule .
Preparation of Other Organosilicon Compounds
It is used as a precursor to prepare other organosilicon compounds . This is due to the presence of reactive Si-H groups in its molecular structure .
Non-Aqueous Polymer Preparation
It is utilized in non-aqueous polymer preparation . This involves the preparation of polymers in a non-aqueous environment .
Safety And Hazards
Future Directions
As a widely used organic silicon intermediate, 1,1,3,3-Tetramethyldisiloxane has potential applications in the synthesis of other organosilicon compounds and in the production of silicone polymers or silicone resins . Its use as a reducing agent in various chemical reactions also opens up new possibilities for its application in organic synthesis .
properties
IUPAC Name |
[dimethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silyl]oxy-dimethyl-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F26OSi2/c1-48(2,7-5-9(21,22)11(25,26)13(29,30)15(33,34)17(37,38)19(41,42)43)47-49(3,4)8-6-10(23,24)12(27,28)14(31,32)16(35,36)18(39,40)20(44,45)46/h5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKNJUVZUHUEOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O[Si](C)(C)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O[Si(CH3)2CH2CH2C6F13]2, C20H20F26OSi2 |
Source


|
| Record name | Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647766 |
Source


|
| Record name | 1,1,3,3-Tetramethyl-1,3-bis((perfluorohexyl)ethyl)disiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
826.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,3,3-Tetramethyl-1,3-bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)disiloxane | |
CAS RN |
71363-70-7 |
Source


|
| Record name | 1,1,3,3-Tetramethyl-1,3-bis((perfluorohexyl)ethyl)disiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

